Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chlorobenzamido, methoxyphenylcarbamoyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorobenzamido and methoxyphenylcarbamoyl groups through amide bond formation. The final step involves esterification to introduce the ethyl carboxylate group. Common reagents used in these reactions include chlorobenzoyl chloride, methoxyphenyl isocyanate, and ethyl chloroformate, under conditions such as reflux in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or thiophenes.
Scientific Research Applications
Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 4-(2-chlorobenzamido)benzoate
- Ethyl 4-(3-chlorobenzamido)benzoate
- Ethyl 4-(4-chlorobenzamido)benzoate
These compounds share similar structural features but differ in the position of the chlorobenzamido group or other substituents. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene core with various substituents that enhance its chemical reactivity and biological properties, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H24ClN3O5S
- IUPAC Name : this compound
- SMILES : CCOC(N(CC1)Cc2c1c(C(Nc(cc1)ccc1OC)=O)c(NC(c(cc1)ccc1Cl)=O)s2)=O
This compound's structure includes:
- A thiophene ring, which is known for its electron-rich properties.
- Amido and carbamoyl functional groups, which are often associated with biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact mechanism remains under investigation, but studies suggest modulation of signal transduction pathways and enzyme inhibition as key processes.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of similar compounds exhibit significant inhibition of cancer cell proliferation through mechanisms involving the disruption of mitotic processes. For instance, compounds targeting the HSET (KIFC1) protein showed promising results in inducing multipolar mitotic spindles in cancer cells, leading to cell death .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar thiophene structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further research is needed to confirm these effects specifically for this compound.
Research Findings and Case Studies
A selection of relevant studies illustrates the biological activity of related compounds:
Properties
Molecular Formula |
C23H21ClN2O5S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-9-11-17(30-3)12-10-16)32-22(18)26-20(27)14-5-7-15(24)8-6-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
SHDPTGCYLQYWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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